Methylsilatrane

Übersicht

Beschreibung

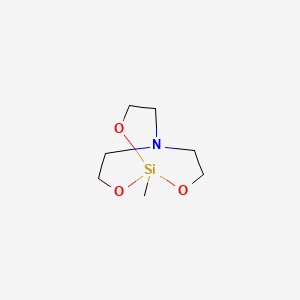

Methylsilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a tricyclic structure containing a silicon atom bonded to nitrogen and oxygen atoms. These compounds are known for their unique stereoelectronic properties and high biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylsilatrane can be synthesized through various methods. One common approach involves the reaction of trialkoxysilanes with triethanolamine under controlled conditions. The reaction typically proceeds as follows:

Reactants: Trialkoxysilane and triethanolamine.

Conditions: The reaction is carried out under reflux in an inert atmosphere, often using a solvent such as toluene.

Product Isolation: The product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of trialkoxysilanes and triethanolamine.

Optimized Conditions: Enhanced reaction conditions to maximize yield and purity.

Purification: Industrial purification techniques such as column chromatography or large-scale recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methylsilatrane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form silatrane oxides.

Reduction: Can be reduced to form silatrane hydrides.

Substitution: Undergoes nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed under mild conditions.

Major Products

Oxidation: Silatrane oxides.

Reduction: Silatrane hydrides.

Substitution: Various substituted silatranes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methylsilatrane's applications span multiple disciplines:

Chemistry

- Precursor for Organosilicon Compounds : this compound is used as a precursor in the synthesis of various organosilicon compounds, facilitating the development of new materials with tailored properties.

- Reactivity Studies : Its unique stereoelectronic structure allows for in-depth studies of reactivity patterns, making it a valuable subject in theoretical and experimental chemistry.

Biology

- Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Biochemical Interactions : It interacts with biomolecules, influencing biochemical pathways and demonstrating potential applications in biochemistry and molecular biology.

Medicine

- Pharmacological Potential : Research indicates that this compound may possess anticancer, anti-inflammatory, and wound-healing properties. Its pharmacological profile suggests it could be developed into therapeutic agents .

- Hair Growth Stimulation : Preliminary studies suggest that this compound may stimulate hair growth, contributing to its potential use in dermatological applications.

Industry

- Adhesives and Coatings : this compound is utilized in producing adhesives, coatings, and polymer composites due to its favorable chemical properties.

- Surface Functionalization : It serves as a functional group for attaching inorganic complexes to surfaces, enhancing the performance of materials in catalysis and electronics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Surface Functionalization

Research conducted at Yale University explored the use of this compound for binding rhenium complexes to silicon surfaces. The study demonstrated successful immobilization of catalysts on metal oxide surfaces using silatrane functional groups, indicating its utility in enhancing catalytic processes .

Wirkmechanismus

The mechanism of action of methylsilatrane involves its interaction with biological molecules. The silicon atom in this compound forms a transannular dative bond with the nitrogen atom, which influences its reactivity and biological activity. This unique structure allows this compound to interact with various molecular targets, including enzymes and cellular receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylsilatrane: Similar structure but with an ethyl group instead of a methyl group.

Phenylsilatrane: Contains a phenyl group, leading to different reactivity and applications.

Trimethylsilatrane: Features three methyl groups, affecting its steric and electronic properties.

Uniqueness

This compound is unique due to its specific stereoelectronic properties and high biological activity. Its ability to form stable transannular dative bonds and its reactivity with various nucleophiles make it a valuable compound in both research and industrial applications .

Biologische Aktivität

Methylsilatrane, a member of the silatrane class of compounds, has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and potential applications.

This compound is characterized by its unique tricyclic structure and intramolecular coordination bond (Si←N), which contribute to its high reactivity and biological activity. Silatranes, including this compound, have been shown to affect the growth and development of various organisms, from microorganisms to higher animals .

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal properties. The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

- Anticancer Properties : Research indicates that this compound can inhibit specific enzymes associated with cancer progression and stimulate apoptotic pathways in cancer cells . In silico studies suggest a high probability (98-99%) of antineoplastic activity for various silatrane derivatives .

- Stimulation of Biological Processes : this compound has been noted for its ability to stimulate macrophage colonies and enhance seed germination in plants .

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogenic microorganisms. The results indicated that at concentrations ranging from 100 to 400 µg/mL, this compound exhibited an average inhibition index (II) of approximately 33.7% against Gram-positive and Gram-negative bacteria such as Listeria, Staphylococcus, and Yersinia .

| Microorganism | Concentration (µg/mL) | Inhibition Index (%) |

|---|---|---|

| Listeria monocytogenes | 400 | 33.7 |

| Yersinia pestis | 400 | 33.7 |

| Staphylococcus aureus | 400 | 33.7 |

Anticancer Activity

In vitro studies have shown that this compound can induce cell death in various cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, revealing moderate activity against breast (MCF-7) and prostate (PC-3) cancer cell lines. The IC50 values varied significantly based on the specific derivatives tested .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 86 |

| PC-3 | Variable |

Case Studies

- Antitumor Activity : A recent study highlighted the potential of this compound derivatives in targeting COX-2 pathways in cancer cells, leading to reduced tumor growth in animal models .

- Wound Healing : this compound has been investigated for its wound healing properties due to its ability to stimulate fibroblast proliferation and collagen synthesis.

Eigenschaften

IUPAC Name |

1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3Si/c1-12-9-5-2-8(3-6-10-12)4-7-11-12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLQWMNVOBAZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3Si | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025660 | |

| Record name | Methylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylsilatrane appears as white crystals or granular solid with a slight odor. (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

345 °F at 31 mmHg (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 305.6 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2288-13-3 | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2288-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsilatrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002288133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSILATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BUR3AW0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.